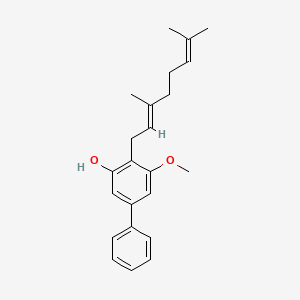

3-Hydroxy-4-geranyl-5-methoxybiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H28O2 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methoxy-5-phenylphenol |

InChI |

InChI=1S/C23H28O2/c1-17(2)9-8-10-18(3)13-14-21-22(24)15-20(16-23(21)25-4)19-11-6-5-7-12-19/h5-7,9,11-13,15-16,24H,8,10,14H2,1-4H3/b18-13+ |

InChI Key |

BVJJFPQQDVUOIT-QGOAFFKASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C=C1OC)C2=CC=CC=C2)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1OC)C2=CC=CC=C2)O)C)C |

Synonyms |

3-H-4-G-MBP 3-hydroxy-4-geranyl-5-methoxybiphenyl |

Origin of Product |

United States |

Occurrence and Isolation Strategies in Natural Product Discovery

Identification from Botanical Sources

This biphenyl (B1667301) derivative is not ubiquitously found in nature; its presence has been specifically documented within a particular family and genus of flowering plants.

Research has successfully identified and isolated 3-Hydroxy-4-geranyl-5-methoxybiphenyl from various tissues of the mangosteen tree, Garcinia mangostana. Specifically, extracts derived from the root bark, stem bark, and the latex of its green fruits have been shown to contain this compound. researchgate.netnih.gov The presence of this molecule alongside other well-known compounds like α-mangostin, β-mangostin, and γ-mangostin underscores the chemical richness of this plant. nih.gov

Table 1: Documented Botanical Sources of this compound within Garcinia mangostana

| Plant Tissue | Presence of Compound |

| Root Bark | Identified and Isolated |

| Stem Bark | Identified and Isolated |

| Green Fruit Latex | Identified and Isolated |

This compound is a constituent of the Clusiaceae family, a group of plants recognized for producing a wide array of bioactive metabolites, including xanthones, benzophenones, and flavonoids. researchgate.net The genus Garcinia, a prominent member of this family, is a particularly rich source of biphenyl compounds. researchgate.net While this specific geranylated biphenyl has been notably isolated from Garcinia mangostana, the broader family of Clusiaceae is a key area of focus for the discovery of structurally related molecules. researchgate.net

Methodologies for Isolation and Purification

The process of obtaining pure this compound from its natural plant matrix involves a multi-step approach that combines extraction and chromatographic techniques.

Chromatography is a fundamental tool for the separation and purification of individual compounds from complex mixtures. In the isolation of this compound and other natural products from Garcinia extracts, column chromatography is a commonly employed technique. This method utilizes a stationary phase, such as silica gel, packed into a column.

The crude or partially purified extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Separation occurs based on the differential affinities of the compounds in the extract for the stationary and mobile phases. By systematically collecting the eluted solvent in fractions, it is possible to isolate the target compound. Flash chromatography, a variation of column chromatography that uses pressure to increase the solvent flow rate, is also utilized to expedite the separation process.

The initial step in isolating this compound involves its extraction from the plant tissues. This is typically achieved through a process of sequential solvent extraction. The dried and powdered plant material, such as the stem or root bark, is subjected to extraction with a series of solvents of increasing polarity.

A common procedure begins with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents. This is followed by extraction with a solvent of intermediate polarity, such as ethyl acetate, and finally with a polar solvent like methanol (B129727). This sequential process helps to fractionate the components of the plant material based on their solubility, simplifying the subsequent purification steps. The extracts containing the biphenyl compound are then concentrated and subjected to chromatographic separation to yield the pure this compound.

Table 2: General Overview of Isolation and Purification Methodologies

| Step | Technique | Description |

| 1. Preparation | Grinding/Powdering | Plant tissues (e.g., root bark, stem bark) are dried and ground to increase the surface area for extraction. |

| 2. Extraction | Sequential Solvent Extraction | The powdered plant material is successively extracted with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate compounds based on solubility. |

| 3. Concentration | Evaporation | The solvent from the desired extract is removed under reduced pressure to obtain a concentrated crude extract. |

| 4. Purification | Column Chromatography | The crude extract is subjected to column chromatography, often using silica gel as the stationary phase, to separate the individual compounds. |

| 5. Isolation | Fraction Collection | The eluent from the chromatography column is collected in fractions, and those containing the pure compound are combined and concentrated. |

Biosynthetic Pathways and Precursor Analysis

Proposed Biosynthetic Routes for Geranylated Biphenyls

The formation of geranylated biphenyls, such as 3-Hydroxy-4-geranyl-5-methoxybiphenyl, is not yet fully elucidated, but scientific evidence points to a hybrid biosynthetic origin. The primary routes proposed involve the combination of the polyketide pathway and the shikimate pathway for the biphenyl (B1667301) core, followed by prenylation from the terpenoid pathway.

One major proposed route suggests that the biphenyl scaffold is derived from the oxidative coupling of two phenylpropanoid units, which are themselves products of the shikimate pathway. mdpi.com Another significant route, particularly for hydroxylated biphenyls, involves the cyclization of a poly-β-keto intermediate generated through the acetate-malonate pathway by a type III polyketide synthase (PKS). scielo.br

Following the formation of the basic biphenyl or a precursor phenolic structure like a phloroglucinol (B13840) derivative, a geranyl group is attached. This geranyl moiety is synthesized through the terpenoid biosynthesis pathway and is transferred to the aromatic ring by a prenyltransferase enzyme. Subsequent modifications, such as hydroxylation and methylation, are then carried out by specific enzymes like cytochrome P450s and methyltransferases to yield the final compound.

Enzymatic Steps and Key Intermediates in Biphenylogenesis

The biosynthesis of the biphenyl core, a process known as biphenylogenesis, is initiated by specific enzymes that assemble and cyclize precursor molecules. In plants, this process is often a defense response triggered by factors like pathogenic infection. nih.gov

A key enzyme identified in this process is Biphenyl Synthase (BIS) , which belongs to the type III polyketide synthase (PKS) superfamily. scielo.brnih.gov These enzymes catalyze the condensation of smaller acyl-CoA units to form a linear polyketide chain, which then undergoes intramolecular cyclization and aromatization to form the biphenyl structure. scielo.br

The key enzymatic steps and the intermediates involved are outlined below:

| Step | Enzyme Class | Precursors | Intermediate Product | Description |

| 1. Chain Assembly | Type III Polyketide Synthase (e.g., Biphenyl Synthase) | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chain | The enzyme catalyzes the sequential condensation of malonyl-CoA units with a starter molecule (often acetyl-CoA) to build a linear polyketide chain. scielo.br |

| 2. Cyclization & Aromatization | Type III Polyketide Synthase (e.g., Biphenyl Synthase) | Poly-β-keto chain | Biphenyl scaffold (e.g., 3,5-dihydroxybiphenyl) | The unstable polyketide intermediate undergoes intramolecular Claisen or aldol (B89426) condensations, followed by aromatization to form the characteristic double-ring structure of biphenyls. scielo.br |

| 3. Prenylation | Prenyltransferase | Biphenyl scaffold, Geranyl Pyrophosphate (GPP) | Geranylated biphenyl | A geranyltransferase enzyme catalyzes the electrophilic addition of the C10 geranyl group from GPP onto the activated aromatic ring of the biphenyl core. |

| 4. Tailoring Reactions | Hydroxylases (e.g., Cytochrome P450s), Methyltransferases | Geranylated biphenyl | This compound | The geranylated biphenyl undergoes further modifications, including hydroxylation and O-methylation, to produce the final, specific compound. These "tailoring" enzymes are crucial for the vast diversity of natural products. researchgate.net |

Relationship to Other Plant Secondary Metabolite Pathways

The biosynthesis of this compound is intrinsically linked to several fundamental plant secondary metabolite pathways, drawing precursors and enzymatic machinery from them. This interconnectedness highlights the metabolic efficiency of plants in generating chemical diversity.

Shikimate Pathway : This pathway is a primary source for the biosynthesis of most plant phenolics by converting carbohydrates into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. mdpi.comuobabylon.edu.iq Phenylalanine, in particular, is a precursor to phenylpropanoids, which can serve as building blocks for the biphenyl structure. The activity of key enzymes like Phenylalanine Ammonia-Lyase (PAL) at the start of the phenylpropanoid pathway is a critical regulatory point. uobabylon.edu.iq

Acetate-Malonate Pathway : This pathway is central to the synthesis of fatty acids and polyketides. It provides Malonyl-CoA, the essential building block for the polyketide chain that is cyclized by Biphenyl Synthase to form the biphenyl core. scielo.brviper.ac.in

Terpenoid (Isoprenoid) Pathway : This pathway is responsible for synthesizing a vast array of compounds from the basic five-carbon isoprene (B109036) unit. It provides Geranyl Pyrophosphate (GPP), the C10 precursor required for the geranylation of the biphenyl scaffold. nih.gov The GPP itself is formed through the condensation of two C5 units derived from either the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

The synthesis of this compound is therefore a clear example of a "hybrid" biosynthetic pathway, where a polyketide-derived or shikimate-derived aromatic core is decorated with an isoprenoid side chain. This convergence is a common strategy in plants to create complex and specialized molecules that often have important ecological functions, such as defense against pathogens and herbivores. mdpi.comnih.gov

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches for 3-Hydroxy-4-geranyl-5-methoxybiphenyl

While a specific, published total synthesis for this compound is not readily found in the literature, a viable synthetic route can be designed based on established methodologies for constructing its key structural features: the substituted biphenyl (B1667301) core and the appended isoprenoid chain. A logical approach would involve the initial synthesis of a protected biphenyl intermediate, followed by the introduction of the geranyl group and final deprotection.

A plausible retrosynthetic analysis would disconnect the molecule at the C-C bond between the two aromatic rings and at the point of attachment of the geranyl group. The biphenyl scaffold can be efficiently constructed using modern cross-coupling reactions. The geranyl group is typically introduced via an electrophilic substitution reaction onto the electron-rich aromatic core.

A Hypothetical Synthetic Route:

Formation of the Biphenyl Core: The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation. libretexts.org It would involve coupling an appropriately substituted arylboronic acid with an aryl halide. For instance, one could couple a protected 3-hydroxy-5-methoxyphenyl derivative (as a boronic acid or halide) with a second phenyl ring derivative.

Geranylation: Following the successful synthesis of the biphenyl core, the geranyl side chain would be introduced. This is often achieved through a Friedel-Crafts-type alkylation or an acid-catalyzed coupling. Methods analogous to the synthesis of cannabigerol (B157186) (CBG), where olivetol (B132274) is coupled with geraniol (B1671447) in the presence of an acid catalyst like alumina, could be adapted. mdpi.com This reaction would target the position ortho to the hydroxyl group, which is activated towards electrophilic substitution.

Deprotection: The final step would involve the removal of any protecting groups used on the hydroxyl functionalities during the synthesis to yield the target molecule.

This multistep approach, combining powerful cross-coupling chemistry with classical aromatic substitution, represents a robust strategy for the de novo synthesis of this compound and its derivatives.

Partial Synthesis and Semi-synthetic Transformations

Partial synthesis or semi-synthesis offers an alternative route, starting from a pre-existing, structurally related molecule. This is particularly relevant in the context of cannabinoid-like molecules, where biosynthetic pathways can be harnessed. oup.com

Enzymatic Prenylation: A key semi-synthetic strategy would involve the enzymatic transfer of a geranyl group to a pre-formed 3-hydroxy-5-methoxybiphenyl (B1252442) substrate. Aromatic prenyltransferase (APT) enzymes are responsible for this transformation in nature. oup.comnih.gov Research has shown that certain promiscuous APTs can accept a variety of aromatic substrates. frontiersin.org

The process would look as follows:

Substrate Synthesis: Chemical synthesis of the 3-hydroxy-5-methoxybiphenyl core.

Biotransformation: Incubation of the biphenyl substrate with a suitable prenyltransferase enzyme (e.g., NphB or an engineered variant) and geranyl pyrophosphate (GPP), the biological geranyl donor. nih.govfrontiersin.org This can be performed using purified enzymes or in whole-cell biotransformation systems, such as in E. coli. oup.comnih.gov

This chemoenzymatic approach is advantageous as it often provides high regioselectivity and stereoselectivity under mild reaction conditions, potentially avoiding the use of harsh reagents and complex purification procedures associated with purely chemical methods.

Key Synthetic Reactions and Strategies for Biphenyl Scaffolds

The biphenyl motif is a "privileged scaffold" in medicinal chemistry, and numerous methods for its synthesis have been developed over the last century. rsc.orgrsc.org These range from classical methods to modern transition-metal-catalyzed reactions.

Classical methods for biphenyl synthesis include:

Wurtz-Fittig Reaction: The sodium-mediated coupling of two aryl halides. rsc.org

Ullmann Reaction: The copper-catalyzed homocoupling of aryl halides. rsc.orgrsc.org

While historically significant, these methods often require harsh conditions and may suffer from limited scope and the formation of homocoupling byproducts. The advent of transition-metal catalysis has revolutionized biphenyl synthesis. mdpi.com

Among the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds are palladium-catalyzed cross-coupling reactions. libretexts.orgnobelprize.org The Suzuki-Miyaura coupling, which joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, is particularly prominent due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgnih.gov

The general transformation is as follows: Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar² (where X = I, Br, Cl, OTf)

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three key steps: rsc.orgnobelprize.org

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (Ar²) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast array of substituted biphenyls, including sterically hindered systems. nih.govnih.gov The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base, and solvent system can be optimized to achieve high yields for specific substrates. nih.govacs.org

| Component | Examples | Function | Reference |

| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.org |

| Ligand | Phosphines (e.g., PPh₃, t-Bu₃P) | Stabilizes the Pd catalyst and modulates its reactivity. | acs.org |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Transfers an aryl group to the palladium center. | libretexts.org |

| Aryl Halide/Triflate | Aryl iodides, bromides, chlorides | Provides the second aryl group for the coupling. | libretexts.org |

| Base | K₂CO₃, K₃PO₄, TBAOH | Activates the organoboron reagent for transmetalation. | acs.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and facilitates the reaction. | acs.orgresearchgate.net |

The geranyl group is an (E)-isomer of a C10 isoprenoid chain. Creating analogues of this side chain can be crucial for probing biological activity. This involves synthesizing stereoisomers or homologues of geraniol (the corresponding alcohol) for subsequent coupling to the biphenyl core.

Stereoisomers: The (Z)-isomer of geraniol is known as nerol (B1678202). Using nerol instead of geraniol in the coupling step would result in the diastereomeric (Z)-configured side chain on the biphenyl scaffold.

Chain Length Analogues: Analogues with different chain lengths, such as farnesol (B120207) (C15) or geranylgeraniol (B1671449) (C20), can be used to investigate the importance of the lipophilic side chain's size. nih.gov The synthesis of cannabigerol derivatives, for example, has been achieved using a variety of allylic alcohols other than geraniol. mdpi.com

Functionalized Analogues: The synthesis of more complex side chains can be achieved through multi-step sequences. For example, stepwise double substitution of 1,1-dibromo-1-alkenes provides a pathway to stereoselectively construct complex olefinic side chains. nih.gov This allows for the precise placement of substituents and control over double bond geometry, enabling the creation of novel and diverse side chain analogues for biological testing.

Derivatization for Structure-Activity Relationship (SAR) Studies

Once a synthetic route to this compound is established, derivatization is performed to systematically explore the structure-activity relationship (SAR). This involves making targeted chemical modifications to different parts of the molecule to understand which functional groups are essential for its biological activity. nih.gov

For this compound, SAR studies would likely focus on three key regions: the phenolic hydroxyl group, the methoxy (B1213986) group, and the geranyl side chain. nih.gov

| Modification Site | Type of Derivatization | Potential Rationale |

| Phenolic -OH Group | O-methylation, O-acetylation, formation of other ethers/esters. | To determine if a free hydroxyl group is required for activity (e.g., as a hydrogen bond donor). |

| Methoxy -OCH₃ Group | O-demethylation to the corresponding catechol. | To assess the electronic and steric contribution of the methoxy group. |

| Biphenyl Rings | Introduction of substituents (e.g., halogens, nitro, alkyl groups). | To probe the effect of electronics (electron-donating vs. withdrawing) and sterics on activity. nih.gov |

| Geranyl Side Chain | Hydrogenation to remove double bonds, isomerization (E to Z), truncation or extension of the chain, cyclization. | To evaluate the importance of chain length, flexibility, and the presence of π-systems for lipophilicity and target binding. |

These derivatization strategies, combined with biological testing, allow for the construction of a detailed SAR profile, guiding the design of more potent and selective analogues. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H or ¹³C NMR data for 3-Hydroxy-4-geranyl-5-methoxybiphenyl are available. Therefore, an analysis of chemical shifts, coupling constants, and advanced 2D NMR correlations (such as COSY, HMBC, and HSQC) to assign the specific proton and carbon signals to the molecular structure cannot be performed.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Information on the mass spectrometry of this compound, including its molecular ion peak and fragmentation pattern, is not present in the reviewed literature. High-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition and molecular formula, is also unavailable.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

There are no recorded IR or UV-Vis spectra for this compound. As a result, the characteristic absorption bands for its functional groups (such as the hydroxyl, methoxy (B1213986), and aromatic rings) and the electronic transitions within its chromophoric system cannot be discussed.

Advanced Spectroscopic Methods for Stereochemical Analysis

No studies employing advanced spectroscopic methods, such as Circular Dichroism (CD) or other chiral spectroscopic techniques, have been reported for the stereochemical analysis of this compound.

Investigation of Molecular and Cellular Mechanisms

Modulatory Effects on Cellular Proliferation and Apoptosis Pathways in In Vitro Models

Research into the effects of 3-Hydroxy-4-geranyl-5-methoxybiphenyl on cell life and death cycles has revealed significant modulatory capabilities. In various in vitro models, the compound has demonstrated an ability to influence the pathways governing cellular proliferation and programmed cell death, also known as apoptosis. The specific mechanisms and the cellular contexts in which these effects are observed are critical areas of ongoing investigation.

Mechanisms of Microbial Growth Modulation

The compound has been evaluated for its potential to alter the growth of various microorganisms, including pathogenic bacteria and fungi.

Impact on Bacterial Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis, MRSA, VRE)

Studies have indicated that this compound possesses antibacterial properties. Its activity has been observed against a panel of Gram-positive bacteria, including common pathogens like Staphylococcus aureus and Bacillus subtilis. Notably, its efficacy extends to drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), which are significant public health concerns. The mechanisms underlying this antibacterial action are thought to involve the disruption of bacterial cell integrity or interference with essential metabolic pathways.

Mechanisms of Fungal Growth Modulation

In addition to its antibacterial effects, this compound has been shown to inhibit the growth of certain fungal species. The antifungal mechanism is an area of active research, with studies aiming to identify the specific cellular targets and pathways within the fungal cell that are affected by the compound.

Elucidation of Immunomodulatory Mechanisms

The compound's interaction with the immune system has been characterized by its ability to modulate inflammatory responses. Research has focused on its effects on key inflammatory mediators. In experimental models, this compound has been shown to influence the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are crucial molecules in the inflammatory cascade. nih.gov

Furthermore, its immunomodulatory profile includes the regulation of various cytokines. The compound has been observed to affect the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This suggests a complex interaction with the signaling pathways that govern immune cell function and inflammation.

Enzyme Inhibition Profiles and Kinetic Studies

The inhibitory activity of this compound against specific enzymes has been a key focus of its mechanistic investigation.

DNA Polymerase Inhibition

Kinetic studies have identified this compound as an inhibitor of DNA polymerase. This enzyme is fundamental to the process of DNA replication. By inhibiting DNA polymerase, the compound can interfere with cellular division and proliferation. The specifics of this inhibition, including whether it is competitive, non-competitive, or uncompetitive, are determined through detailed kinetic analysis, providing insight into the precise nature of the interaction between the compound and the enzyme's active site.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The potential for biphenyl (B1667301) compounds to act as inhibitors of cholinesterases, enzymes critical for regulating neurotransmitter levels, has been recognized. nih.gov Specifically, some biphenyls have been explored as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov However, to date, specific experimental studies quantifying the inhibitory effects of this compound on either AChE or BChE have not been reported in the available scientific literature. While extracts of Garcinia mangostana have been noted for their potential to inhibit acetylcholinesterase, the specific contribution of this compound to this activity remains uncharacterized. researchgate.net

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Modulation

The Transient Receptor Potential Vanilloid Type 1 (TRPV1) is a non-selective cation channel that plays a significant role in pain sensation. The broader class of biphenyls has been identified as having potential antagonistic effects on the TRPV1 receptor. nih.gov Despite this, direct experimental evidence of this compound modulating TRPV1 activity is currently lacking in published research.

Inducible Nitric Oxide Synthase (iNOS) and Cyclo-oxygenase-2 (COX-2) Expression Modulation

Investigations into extracts from Garcinia mangostana have provided some insight into the anti-inflammatory potential of its constituents. It has been reported that extracts containing this compound can suppress the gene expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2). The modulation of these enzymes is a significant mechanism in controlling inflammatory responses. However, these studies have focused on the effects of the whole extract, and the specific inhibitory concentration (IC50) or the direct modulatory activity of purified this compound on iNOS and COX-2 expression has not been determined.

Receptor Interaction and Binding Affinity Studies

Detailed studies on the direct interaction and binding affinity of this compound with specific molecular receptors are not yet available in the scientific literature. While research on other compounds from Garcinia mangostana has sometimes included molecular docking and binding affinity analyses with various protein targets, such investigations have not been extended to this compound. researchgate.net

Structure Activity Relationship Sar Studies for Mechanistic Insights

Correlation of Structural Motifs with Specific Molecular Interactions

In related biphenyl (B1667301) compounds like magnolol (B1675913) and honokiol (B1673403), the positions of the hydroxyl groups are crucial for their antioxidant activity. acs.orgresearchgate.net For instance, the di-ortho-hydroxyl arrangement in magnolol allows for the formation of intramolecular hydrogen bonds, which affects its ability to donate hydrogen atoms to free radicals. researchgate.net In contrast, the asymmetric hydroxyl positioning in honokiol leads to a different electron distribution, influencing its antioxidant mechanism. researchgate.net The presence of bulky side chains, such as the allyl groups in magnolol and honokiol, also plays a significant role in the molecule's interaction with biological targets. nih.gov

For 3-Hydroxy-4-geranyl-5-methoxybiphenyl, the specific placement of the hydroxyl, geranyl, and methoxy (B1213986) groups on the biphenyl scaffold would create a unique surface for molecular recognition. The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in protein binding pockets. researchgate.net The large, lipophilic geranyl group can engage in hydrophobic interactions, which are often the primary driving force for the association between phenolic compounds and proteins. nih.gov

Impact of Geranyl Moiety on Biological Activities

The geranyl group, a 10-carbon isoprenoid chain, significantly influences the biological profile of natural products. Its presence in this compound is expected to enhance its lipophilicity, which can facilitate its passage across biological membranes. This characteristic is crucial for reaching intracellular targets.

In other classes of natural products, such as acylphloroglucinols, geranylation has been associated with potent antibacterial activity. scielo.br For example, a geranylated acylphloroglucinol derivative demonstrated strong action against Staphylococcus aureus and Bacillus subtilis. scielo.br Terpenoid moieties, like geranyl groups, can also increase the permeability of the blood-brain barrier and interact with neurotransmitter receptors, potentially contributing to analgesic and other neurological effects. academicjournals.org

Effects of Hydroxylation and Methoxylation Patterns on Mechanistic Profiles

The pattern of hydroxylation and methoxylation on the biphenyl rings is a critical determinant of the compound's biological activity. The hydroxyl group is often a key player in the antioxidant properties of phenolic compounds, acting as a hydrogen donor to neutralize free radicals. researchgate.net The position of this group relative to other substituents can fine-tune its reactivity.

In studies of other bioactive molecules, such as flavones, a 4'-hydroxyl group in combination with a 3-methoxyl group was found to be essential for high antiviral activity against picornaviruses. nih.gov This highlights the importance of the specific arrangement of these functional groups for potent biological effects. The presence of a methoxy group can modulate the electronic properties of the aromatic ring and influence the acidity of the adjacent hydroxyl group, thereby affecting its antioxidant capacity and ability to interact with biological targets. researchgate.net

Furthermore, the metabolism of biphenyl compounds often involves hydroxylation, which can be a key step in their biological activation or detoxification. nih.gov For instance, certain bacteria can introduce hydroxyl groups onto the biphenyl core to facilitate ring cleavage and degradation. nih.gov The interplay between hydroxylation and methoxylation is also evident in the microbial metabolism of polychlorinated biphenyls (PCBs), where interconversion between hydroxylated and methoxylated forms has been observed. nih.gov This suggests that the methoxy group in this compound could potentially be demethylated in vivo to yield a dihydroxybiphenyl, which may have a different biological activity profile.

Comparative Analysis with Biphenyl Analogues from Natural Sources

To understand the potential biological activities of this compound, it is useful to compare it with structurally related biphenyls from natural sources, such as magnolol, honokiol, and cannabidiol (B1668261) (CBD).

Magnolol and Honokiol: These isomeric biphenyls, extracted from Magnolia officinalis, are well-known for their wide range of pharmacological effects. nih.govnih.gov Both possess two hydroxyl groups and two allyl side chains. The primary structural difference lies in the position of the biphenyl linkage and the hydroxyl groups. researchgate.net This variation in structure leads to differences in their biological activities. For example, magnolol has been shown to trap four peroxyl radicals in certain solvents, while honokiol traps two or four depending on the solvent, a difference attributed to intramolecular hydrogen bonding. acs.org Like these compounds, this compound possesses a substituted biphenyl core, suggesting it may share some of their biological activities, such as antioxidant effects. However, the replacement of an allyl group with a larger geranyl group and the presence of a methoxy group instead of a second hydroxyl group would undoubtedly alter its specific interactions and potency.

Cannabidiol (CBD): Although not a classical biphenyl, CBD contains a biphenyl-like structural motif and is a well-studied bioactive compound from Cannabis sativa. academicjournals.orgnih.gov It exhibits a range of therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. academicjournals.orgjosai.ac.jp The biological activity of CBD is attributed to its interaction with a variety of receptors and ion channels. nih.gov The presence of a long alkyl side chain in CBD is crucial for its activity. Similarly, the geranyl chain in this compound is a significant structural feature that would influence its lipophilicity and binding to biological targets.

The table below provides a comparative overview of the structural features of this compound and its natural analogues.

| Compound | Core Structure | Key Substituents | Notable Biological Activities of Analogues |

| This compound | Biphenyl | -OH, -OCH3, Geranyl | (Inferred) Antioxidant, Anti-inflammatory, Neuroprotective |

| Magnolol | Biphenyl | 2x -OH, 2x Allyl | Antioxidant, Anti-inflammatory, Neuroprotective nih.govresearchgate.net |

| Honokiol | Biphenyl | 2x -OH, 2x Allyl | Antioxidant, Anti-tumor, Neuroprotective nih.govresearchgate.net |

| Cannabidiol (CBD) | Biphenyl-like | 2x -OH, Alkyl, Cyclohexene | Anti-inflammatory, Anxiolytic, Anticonvulsant academicjournals.orgnih.gov |

This comparative analysis suggests that this compound, by combining features of these known bioactive compounds, has the potential for a unique and potent biological activity profile. The specific combination of the hydroxyl, methoxy, and geranyl groups on the biphenyl scaffold warrants further investigation to elucidate its precise mechanisms of action.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 3-hydroxy-4-geranyl-5-methoxybiphenyl) when bound to a second molecule (a receptor, typically a protein). This technique is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

Detailed Research Findings: While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to similar phenolic compounds isolated from Garcinia species. researchgate.net For this compound, a typical docking study would involve preparing the 3D structure of the molecule and docking it against a library of known protein targets, particularly those associated with its observed biological activities, such as antifungal or antibacterial proteins. researchgate.netug.edu.gh

The simulation calculates the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. The results would reveal the binding pose of the compound within the protein's active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the hydroxyl group on the biphenyl (B1667301) core could act as a hydrogen bond donor or acceptor, while the flexible geranyl tail could form extensive hydrophobic contacts within a lipophilic pocket of a target protein.

An illustrative table of potential protein targets and hypothetical docking scores for this compound is presented below. These targets are chosen based on the known activities of compounds from Garcinia species.

Table 1: Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical and for illustrative purposes to demonstrate the output of a typical molecular docking analysis.)

| Protein Target (PDB ID) | Putative Function | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Candida albicans Lanosterol 14-alpha demethylase (5v5z) | Fungal ergosterol (B1671047) biosynthesis | -9.2 | TYR132, HIS377, PHE234 |

| Staphylococcus aureus DNA gyrase B (4uro) | Bacterial DNA replication | -8.5 | ASP79, ILE84, GLY77 |

| Cyclooxygenase-2 (COX-2) (5kir) | Inflammation | -8.9 | ARG513, VAL349, LEU352 |

| TNF-alpha (2az5) | Inflammatory cytokine | -7.8 | TYR119, GLY121, LEU57 |

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to model the electronic structure of a molecule with high accuracy. These methods, such as Density Functional Theory (DFT), provide insights into molecular properties like orbital energies, charge distribution, and chemical reactivity.

Detailed Research Findings: Specific QM studies on this compound are not readily available. However, applying QM calculations would allow for the determination of various electronic descriptors. The distribution of electron density, for example, can identify the most nucleophilic and electrophilic sites on the molecule, predicting how it might interact with biological molecules or undergo metabolic transformations.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These parameters are crucial for understanding the antioxidant potential of phenolic compounds, as the ability to donate a hydrogen atom or an electron is central to radical scavenging.

Table 2: Exemplary Quantum Mechanical Descriptors for this compound (Note: The data presented is exemplary and represents typical values that would be generated from QM calculations for a phenolic natural product.)

| Quantum Mechanical Descriptor | Hypothetical Value | Significance |

| Energy of HOMO | -5.8 eV | Relates to electron-donating ability (antioxidant activity) |

| Energy of LUMO | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule, influencing solubility and membrane permeability |

| Mulliken Atomic Charges | Varies per atom | Indicates electron-rich (e.g., phenolic oxygen) and electron-poor sites |

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. While molecular docking provides a static snapshot of a binding event, MD simulations can assess the stability of the predicted binding pose and explore the conformational changes in both the ligand and the receptor upon binding.

Detailed Research Findings: There are currently no published MD simulation studies specifically featuring this compound. In a typical study, the best-scoring pose from a molecular docking simulation would be used as the starting point for an MD simulation. The ligand-protein complex would be solvated in a water box with ions to mimic physiological conditions. The simulation would then run for a duration of nanoseconds to microseconds, tracking the movements of all atoms.

Analysis of the MD trajectory would reveal the stability of the ligand within the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess conformational stability. Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), refining the initial predictions from docking. These simulations would confirm whether the key interactions observed in docking are maintained over time, providing a more robust model of the ligand-receptor interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. bayanbox.ir A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity.

Detailed Research Findings: A specific QSAR model for this compound has not been developed, as this would require a dataset of structurally similar biphenyl analogues with corresponding biological activity data. nih.gov However, the principles of QSAR can be described for this compound.

To build a QSAR model, one would first need a series of geranylated biphenyl derivatives with variations in their substitution patterns. For each compound, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity indices.

3D: van der Waals volume, surface area, dipole moment.

Electronic: HOMO/LUMO energies, partial charges (from QM calculations).

These descriptors would then be correlated with a measured biological activity (e.g., antifungal IC50 values) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. The resulting QSAR equation would highlight which descriptors have the most significant positive or negative impact on activity, thereby offering a mechanistic prediction. For example, a model might reveal that increased lipophilicity (represented by a descriptor like LogP) in the geranyl chain enhances antifungal activity, while the presence of a hydrogen-bond-donating group at a specific position is critical.

Advanced Analytical Methodologies in Research and Discovery

Development of Sensitive and Selective Detection Methods

The detection and quantification of specific biphenyl (B1667301) compounds in complex matrices, such as plant extracts or biological samples, demand methods that are both sensitive and selective. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a frequently employed technique for the analysis of cannabinoids and related phenolic compounds. cannabissciencetech.comresearchgate.net For instance, a sensitive HPLC-UV method was developed for the simultaneous quantification of cannabigerol (B157186) (CBG) and its impurities, achieving a linearity range between 0.01–1.00 μg/mL. nih.govcapes.gov.br Such methods often utilize C18 columns and gradient elution with mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid to ensure sharp peaks and good separation. researchgate.net

For instances requiring even higher sensitivity and selectivity, especially in complex environmental samples, advanced techniques like surface-enhanced Raman spectroscopy (SERS) have been developed. A label-free SERS method using DNA aptamer-modified silver-nanorod arrays was designed for the highly sensitive detection of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77). nih.gov This approach achieved a limit of detection as low as 3.3 × 10⁻⁸ M, demonstrating the potential for detecting trace amounts of specific biphenyls by designing aptamers that bind selectively to the target molecule. nih.gov

| Technique | Target Compound Class | Key Features | Reported Sensitivity | Reference |

|---|---|---|---|---|

| HPLC-UV | Cannabinoids (e.g., CBG) | Robust, quantitative, widely available. | Linearity in the 0.01–1.00 μg/mL range. | nih.govcapes.gov.br |

| SERS with DNA Aptamers | Polychlorinated Biphenyls | Highly sensitive and selective, label-free. | Limit of detection ~3.3 × 10⁻⁸ M. | nih.gov |

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the comprehensive analysis of complex natural extracts and for metabolite profiling. csic.es Techniques such as liquid chromatography coupled to HRMS (LC-HRMS) allow for the identification of a wide array of compounds in a single run, which is particularly advantageous when dealing with small sample volumes. nih.gov In the context of cannabinoid research, HPLC-UV-HRMS was instrumental in identifying impurities in commercial cannabigerol (CBG) samples, namely its propyl and butyl homologs, cannabigerovarin (B1508420) (CBGV) and cannabigerobutol (CBGB). nih.govcapes.gov.br The high mass accuracy of HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF), enables the determination of elemental compositions, which is crucial for identifying unknown metabolites. researchgate.netuzh.ch

Untargeted metabolomic workflows using both gas chromatography-HRMS (GC-HRMS) and LC-HRMS have been successfully applied to differentiate cannabis varieties based on their chemical phenotype. uzh.ch These studies can identify key discriminative features from various chemical classes, including cannabinoids, terpenes, and alkanes, showcasing the power of HRMS to capture the chemical complexity of a sample. uzh.ch Such an approach would be directly applicable to profiling the metabolome of a plant producing 3-Hydroxy-4-geranyl-5-methoxybiphenyl, helping to identify related metabolites and understand its biochemical context.

| Instrument/Technique | Mass Analyzer | Ionization Mode | Application | Reference |

|---|---|---|---|---|

| HPLC-UV-HRMS | Not specified, but high resolution | Not specified | Identification of CBG impurities (CBGV, CBGB). | nih.govcapes.gov.br |

| LC-HRMS/MS | Q-Exactive Orbitrap | Positive/Negative (ESI) | Simultaneous analysis of phytocannabinoids and endocannabinoids. | researchgate.net |

| GC-HRMS & LC-HRMS/MS | Not specified, but high resolution | Positive/Negative | Untargeted metabolomic profiling of cannabis. | uzh.ch |

Nuclear Magnetic Resonance (NMR) based Metabolomics in Biosynthetic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of natural products. nih.govresearchgate.net For a novel compound like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential to confirm its constitution, including the precise placement of the hydroxyl, geranyl, and methoxy (B1213986) substituents on the biphenyl core. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, are particularly powerful for determining the spatial proximity of substituents. scribd.com For example, NOE difference experiments have been used to confirm that a methoxy and a hydroxy group are ortho to each other on a biphenyl ring. scribd.com Furthermore, dynamic NMR spectroscopy can be employed to study the rotational barriers of the biphenyl system, which are influenced by the size and position of ortho-substituents. nih.gov

In the broader context of metabolomics, NMR plays a vital role in elucidating biosynthetic pathways. nih.gov While mass spectrometry is excellent for detecting and identifying metabolites, NMR is unparalleled for determining the stereochemistry of molecules and for tracing the flow of isotopes through a pathway in labeling studies. The biosynthesis of cannabinoids like CBG is known to arise from the condensation of geranyl phosphate (B84403) and olivetolic acid. nih.gov An NMR-based metabolomics approach could be used to identify precursor molecules and intermediates in the biosynthesis of this compound, providing fundamental insights into its formation within the organism. nih.gov

Advanced Chromatographic Techniques for Complex Mixture Analysis

The analysis and purification of compounds from natural sources often involves navigating highly complex chemical mixtures. researchgate.net Advanced chromatographic techniques are essential for isolating compounds of interest like this compound. While analytical HPLC is used for quantification, preparative-scale chromatography is required to obtain pure material for structural elucidation and biological testing.

Several advanced techniques have been developed to enhance resolution and efficiency:

Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with sub-2 µm particles, UHPLC provides significantly higher resolution and faster analysis times compared to conventional HPLC. cannabissciencetech.comresearchgate.net This is the method of choice for analyzing the complex cannabinoid profile in various samples. researchgate.net

Flash Chromatography (FC) and Medium Pressure Liquid Chromatography (MPLC): These techniques are effective for the preparative separation of gram amounts of crude extracts, offering better resolution and speed than traditional column chromatography. nih.gov

Recycling HPLC: For separating challenging mixtures of isomers or closely related compounds, recycling HPLC can be employed. This technique improves resolution by passing the sample through the column multiple times, effectively increasing the column length and plate number without a prohibitive increase in pressure. nih.gov

The choice of solvent system is also critical. For cannabinoids and related non-polar compounds, separations are typically performed on nonpolar stationary phases (like C8 or C18) with mobile phases containing acetonitrile or methanol (B129727) mixed with water. researchgate.net

| Technique | Scale | Primary Advantage | Typical Stationary Phase | Reference |

|---|---|---|---|---|

| GC | Analytical | Robustness, analysis of volatile compounds. | Various capillary columns | mdpi.com |

| HPLC | Analytical/Semi-preparative | Versatility, no derivatization needed for non-volatile compounds. | C18, C8 | cannabissciencetech.comresearchgate.net |

| UHPLC | Analytical | High resolution, high throughput. | Sub-2 µm C18 | cannabissciencetech.comresearchgate.net |

| Flash Chromatography | Preparative | Enhanced resolution for gram-scale purification. | Silica Gel, C18 | nih.gov |

Information Deficit for this compound Hampers Elaboration on Future Research Directions

Initial research efforts to gather information on the chemical compound this compound have revealed a significant lack of available data in the public domain. Comprehensive searches have failed to yield specific details regarding its biological targets, mechanisms of action, or any application of omics technologies for its study. Furthermore, there is no accessible information on synthetic strategies for its derivatives or broader mechanistic investigations.

This absence of foundational knowledge makes it impossible to construct a scientifically accurate and informative article based on the provided outline. The requested sections—Exploration of Undiscovered Biological Targets and Mechanisms, Integration of Omics Technologies, Development of Novel Synthetic Strategies, and Mechanistic Investigations in Broader Biological Contexts—all presuppose an existing body of research that does not appear to be present for this compound.

Consequently, a detailed exploration of future directions and emerging research perspectives for this specific compound cannot be undertaken at this time. Further primary research would be required to establish the basic chemical and biological properties of this compound before any meaningful discussion of its future research landscape can occur.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 3-Hydroxy-4-geranyl-5-methoxybiphenyl?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) or LC/MS to assess purity (≥95% as a baseline, similar to structurally related compounds) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm structural integrity, focusing on distinguishing geranyl and methoxy substituents.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl, methoxy).

- Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer :

- Handling : Use closed systems or local exhaust ventilation to avoid inhalation or skin contact. Wear nitrile gloves , safety goggles , and lab coats .

- Storage : Keep in airtight, light-resistant containers at -20°C to minimize oxidation. Avoid long-term storage due to potential degradation, which can alter reactivity .

- Emergency Protocols : Follow OSHA HCS guidelines, including access to safety showers and eye wash stations .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardize Assay Conditions : Use consistent solvent systems (e.g., DMSO for solubility) and cell lines to reduce variability .

- Validate Bioactivity via Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches to confirm target interactions .

- Control for Compound Stability : Monitor degradation using accelerated stability testing (e.g., exposure to heat/light) and adjust experimental timelines accordingly .

Q. How can synthesis of this compound be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Geranyl Group Incorporation : Use Schmidt or Mitsunobu reactions for regioselective coupling, informed by biphenyl synthesis protocols for analogs .

- Byproduct Mitigation : Employ flash chromatography or preparative HPLC to isolate intermediates. Optimize reaction temperature (e.g., 0–5°C for sensitive steps) .

- Catalytic Systems : Test palladium or copper catalysts for cross-coupling efficiency, referencing methods for methoxy-substituted biphenyls .

Q. What advanced analytical methods are suitable for studying the compound’s stability under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis , oxidative stress (H₂O₂), and UV light , then analyze degradation products via LC-QTOF-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and identify decomposition thresholds .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers, critical for bioavailability assays .

Q. How can researchers develop robust quantification methods for this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices .

- Detection Limits : Optimize UHPLC-MS/MS parameters (e.g., ESI⁻ mode for phenolic groups) to achieve ng/mL sensitivity .

- Internal Standards : Deuterated analogs (e.g., d₃-methoxy derivatives) improve quantification accuracy in pharmacokinetic studies .

Key Considerations for Experimental Design

- Structural Analog Insights : Refer to safety and synthesis data for analogs like 3-Hydroxy-4-methoxyacetophenone (e.g., OSHA-compliant handling) .

- Regulatory Compliance : Adhere to GBZ/T 160.1 and EN 14042 guidelines for workplace air quality when scaling up synthesis .

- Data Reproducibility : Archive raw spectral and chromatographic data in open-access repositories to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.